molecular formula C11H13Cl2N3 B6190626 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 2639449-86-6

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6190626
CAS No.: 2639449-86-6
M. Wt: 258.1
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Description

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 3-methyl-1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine hydrochloride: A compound with a similar chlorophenyl group but different core structure.

    3-chloromethcathinone: Another compound with a chlorophenyl group, used in different applications.

Uniqueness

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific pyrazole core structure combined with the 3-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2639449-86-6

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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